![molecular formula C8H6ClNO4 B2856772 4-Chloro-3-methyl-5-nitrobenzoic acid CAS No. 1564530-15-9](/img/structure/B2856772.png)
4-Chloro-3-methyl-5-nitrobenzoic acid
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Overview
Description
4-Chloro-3-methyl-5-nitrobenzoic acid is an organic compound. It has a molecular weight of 201.56 . It’s important to note that the exact properties of this compound may vary depending on the presence of other functional groups and the overall structure of the molecule .
Physical And Chemical Properties Analysis
4-Chloro-3-methyl-5-nitrobenzoic acid is a powder with a melting point of 180-183 °C (lit.) . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
Synthesis of Copper (II) Complexes
4-Chloro-3-methyl-5-nitrobenzoic acid has been used in the synthesis of two new copper (II) complexes, namely [Cu(ncba) 4 (phen)] and [Cu(ncba) 4 (bpy)], with the aim of identifying new metal-based anticancer drugs . The single-crystal XRD approach was employed to determine the copper (II) complex structures .
Anticancer Activity
The copper (II) complexes synthesized using 4-Chloro-3-methyl-5-nitrobenzoic acid as the main ligand have shown substantial antiproliferative influences against human cancer cell lines . Moreover, one of the complexes had greater antitumor efficacy than the positive control cisplatin .
DNA/HSA Interactions
The copper (II) complexes synthesized using 4-Chloro-3-methyl-5-nitrobenzoic acid have been found to intercalatively bind calf thymus DNA (CT-DNA) and human serum albumin (HSA), statically and spontaneously quenching DNA/HSA fluorescence .
Induction of Apoptosis
These copper (II) complexes have been found to induce apoptosis by regulating the expression of the Bcl-2 (Bcl-2, B cell lymphoma 2) protein family .
Nitro Compounds
4-Chloro-3-methyl-5-nitrobenzoic acid, being a nitro compound, has a full positive charge on nitrogen and a half-negative charge on each oxygen . This gives it high dipole moments, which results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Herbicide and Pesticide Adducts
3-Nitrobenzoic acid, a related compound, forms molecular adducts with commercially important herbicides and pesticides such as amitrole . This suggests that 4-Chloro-3-methyl-5-nitrobenzoic acid could potentially have similar applications.
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitro compounds typically interact with their targets through a variety of mechanisms, including nucleophilic substitution and oxidation . The nitro group (−NO2) in these compounds is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitro compounds can affect various biochemical pathways due to their high reactivity .
Pharmacokinetics
The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Nitro compounds are known to have a variety of biological effects due to their high reactivity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of nitro compounds .
properties
IUPAC Name |
4-chloro-3-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWTVQOCEMERAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-5-nitrobenzoic acid |
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